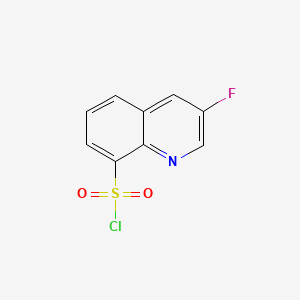

3-Fluoroquinoline-8-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅ClFNO₂S and a molecular weight of 245.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 3-position and a sulfonyl chloride group at the 8-position of the quinoline ring imparts unique chemical properties to this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroquinoline-8-sulfonyl chloride typically involves the reaction of 3-fluoroquinoline with chlorosulfonic acid (HSO₃Cl). The reaction is carried out in a round-bottom flask equipped with a cooling condenser. The mixture is stirred at 130°C overnight. Upon completion, as indicated by thin-layer chromatography (TLC), the reaction mixture is carefully poured into crushed ice. The mixture is then extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated. The crude product is purified by chromatography using a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst to form various substituted quinoline derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium, copper

Solvents: Dichloromethane, ethyl acetate, petroleum ether

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

Applications De Recherche Scientifique

3-Fluoroquinoline-8-sulfonyl chloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Fluoroquinoline-8-sulfonyl chloride and its derivatives often involves the inhibition of enzymes. The quinoline moiety can interact with enzyme active sites, leading to the inhibition of enzyme activity. For example, fluoroquinolones, a class of compounds related to this compound, inhibit bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication and transcription . This mechanism is crucial for their antibacterial activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoroquinoline: Lacks the sulfonyl chloride group but retains the fluorine atom at the 3-position.

8-Quinolinesulfonyl Chloride: Lacks the fluorine atom but retains the sulfonyl chloride group at the 8-position.

3,5-Difluoroquinoline: Contains an additional fluorine atom at the 5-position.

Uniqueness

3-Fluoroquinoline-8-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

3-Fluoroquinoline-8-sulfonyl chloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy.

Chemical Structure and Properties

This compound features a quinoline core with a fluorine atom at the 3-position and a sulfonyl chloride group at the 8-position. This unique structure enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial DNA replication. The quinoline moiety interacts with enzyme active sites, particularly DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication and transcription. This mechanism is similar to that observed in fluoroquinolone antibiotics, which have established efficacy against a range of bacterial pathogens .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values demonstrating effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | E. coli |

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.5 | Klebsiella pneumoniae |

These results indicate that certain derivatives are more potent than traditional antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines with low cytotoxicity.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 2.67 | HeLa (cervical cancer) |

| Compound D | >60 | Non-cancerous fibroblasts |

These findings suggest that while some derivatives exhibit strong anticancer activity, they maintain low toxicity towards normal cells, which is crucial for therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several derivatives derived from this compound against resistant strains of bacteria. The study found that these derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments .

- Combination Therapy : Another research effort explored the synergistic effects of combining this compound derivatives with existing antibiotics such as ciprofloxacin. Results indicated enhanced antibacterial activity when used in combination, suggesting potential for overcoming antibiotic resistance .

Propriétés

IUPAC Name |

3-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLCXPFNQJYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.